molecular formula C17H13FN6 B501386 N-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-fluorophenyl)amine

N-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-fluorophenyl)amine

Cat. No.: B501386
M. Wt: 320.32g/mol
InChI Key: UJDLDERLIKFXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-fluorophenyl)amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyrimidine family, known for its diverse biological activities, including antitumor, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-fluorophenyl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoroaniline with benzyl isocyanide and a suitable triazole precursor. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-fluorophenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-fluorophenyl)amine involves the inhibition of key enzymes and pathways critical for cell proliferation and survival. The compound targets specific molecular pathways, such as the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-fluorophenyl)amine stands out due to its unique combination of a benzyl group and a fluorophenyl group, which enhances its biological activity and specificity. This structural uniqueness contributes to its potent antitumor and antiviral properties .

Properties

Molecular Formula

C17H13FN6

Molecular Weight

320.32g/mol

IUPAC Name

3-benzyl-N-(2-fluorophenyl)triazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C17H13FN6/c18-13-8-4-5-9-14(13)21-16-15-17(20-11-19-16)24(23-22-15)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20,21)

InChI Key

UJDLDERLIKFXPP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3N=N2)NC4=CC=CC=C4F

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3N=N2)NC4=CC=CC=C4F

solubility

3.9 [ug/mL]

Origin of Product

United States

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